molecular formula C15H17BrO4 B13012034 Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate

Cat. No.: B13012034
M. Wt: 341.20 g/mol
InChI Key: JMFDKDBFANBYTL-UHFFFAOYSA-N
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Description

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate typically involves the reaction of ethyl cyanoacetate with 2-bromobenzaldehyde in the presence of a base such as triethylamine and a brominating agent like cyanogen bromide. The reaction proceeds through a cyclopropanation mechanism, where the intermediate formed undergoes intramolecular nucleophilic attack to yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of diethyl cyclopropane-1,2-dicarboxylate.

    Oxidation: Formation of diethyl cyclopropane-1,2-dicarboxylic acid.

Scientific Research Applications

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles or electrophiles. The bromine atom also provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,1-cyclopropanedicarboxylate
  • Diethyl 1,2-dicyano-3-arylcyclopropane-1,2-dicarboxylate
  • Diethyl 1,2-dicyano-3-alkylcyclopropane-1,2-dicarboxylate

Uniqueness

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the bromine atom, which imparts additional reactivity and allows for further functionalization.

Properties

Molecular Formula

C15H17BrO4

Molecular Weight

341.20 g/mol

IUPAC Name

diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C15H17BrO4/c1-3-19-13(17)11-9-15(11,14(18)20-4-2)10-7-5-6-8-12(10)16/h5-8,11H,3-4,9H2,1-2H3

InChI Key

JMFDKDBFANBYTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2Br)C(=O)OCC

Origin of Product

United States

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